molecular formula C12H8O3 B1202689 2-(4'-Hydroxybenzylidene)cyclopentene-1,3-dione CAS No. 55776-44-8

2-(4'-Hydroxybenzylidene)cyclopentene-1,3-dione

Cat. No. B1202689
CAS RN: 55776-44-8
M. Wt: 200.19 g/mol
InChI Key: RWDVCFJSKXXFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4'-Hydroxybenzylidene)cyclopentene-1,3-dione, also known as 2-(4'-Hydroxybenzylidene)cyclopentene-1,3-dione, is a useful research compound. Its molecular formula is C12H8O3 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4'-Hydroxybenzylidene)cyclopentene-1,3-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 239311. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4'-Hydroxybenzylidene)cyclopentene-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4'-Hydroxybenzylidene)cyclopentene-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

2-[(4-hydroxyphenyl)methylidene]cyclopent-4-ene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3/c13-9-3-1-8(2-4-9)7-10-11(14)5-6-12(10)15/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDVCFJSKXXFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)C=CC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70204336
Record name 2-(4'-Hydroxybenzylidene)cyclopentene-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4'-Hydroxybenzylidene)cyclopentene-1,3-dione

CAS RN

55776-44-8
Record name 2-(4'-Hydroxybenzylidene)cyclopentene-1,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055776448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC239311
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239311
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4'-Hydroxybenzylidene)cyclopentene-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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